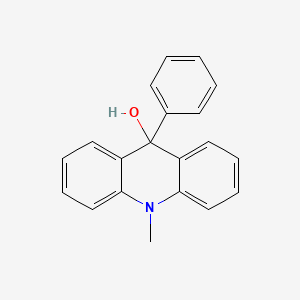

10-Methyl-9-phenylacridin-9-ol

Description

Significance of Acridine (B1665455) Scaffolds in Modern Chemical Research

The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and materials science. Its planar nature allows for intercalation into DNA and RNA, a property that has been extensively explored in the development of therapeutic agents. Furthermore, the electronic properties of the acridine ring system make it an attractive component for the design of fluorescent probes, organic light-emitting diodes (OLEDs), and photocatalysts. The versatility of the acridine framework allows for functionalization at various positions, enabling the fine-tuning of its steric and electronic properties to suit specific applications.

Structural Diversity and Functional Relevance of Substituted Acridin-9-ols

Substituted acridin-9-ols and their dehydrated counterparts, the 9-substituted acridinium (B8443388) salts, exhibit a remarkable degree of structural diversity that directly influences their functional relevance. The introduction of different substituents at the 9-position and the nitrogen atom (N-10) can dramatically alter the molecule's properties. For instance, the presence of an aryl group, such as the phenyl group in 10-Methyl-9-phenylacridin-9-ol, can impact the compound's solubility, stability, and electronic characteristics.

The equilibrium between the acridin-9-ol form and the acridinium cation is a key feature of this class of compounds. The acridinium species are often highly colored and fluorescent, making them suitable for use as dyes and in sensing applications. The nature of the counter-ion in acridinium salts (e.g., chloride, perchlorate (B79767), tetrafluoroborate) also plays a crucial role in the compound's stability and reactivity.

Overview of Research Trajectories for this compound and Related Acridinium Species

Research involving this compound is intrinsically linked to the study of its corresponding cation, the 10-methyl-9-phenylacridinium ion. This is because the tertiary alcohol, this compound, is a hydrated form of the acridinium cation and can be readily formed by the addition of a hydroxide (B78521) ion to the C-9 position of the acridinium ring.

A significant research trajectory for related acridinium compounds is in the field of photoredox catalysis . Acridinium salts, particularly those with bulky substituents at the 9-position, have emerged as powerful organic photocatalysts. These catalysts can absorb visible light and initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. For example, 9-mesityl-10-phenylacridinium tetrafluoroborate (B81430) is a well-studied photocatalyst with high chemical stability and a strong redox potential. smolecule.com Research in this area focuses on designing new acridinium-based catalysts with tailored photophysical and electrochemical properties.

Another area of interest is the development of chemiluminescent probes . Acridinium esters and related compounds are known to produce light upon reaction with certain analytes, such as hydrogen peroxide. This property is harnessed in various bioassays and diagnostic applications. The research aims to synthesize novel acridinium derivatives with enhanced quantum yields and stability for more sensitive detection methods.

The synthesis of this compound and its acridinium salt precursors is also an active area of investigation. A known method for preparing the related 9-mesityl-10-methylacridinium (B1239669) perchlorate involves the reaction of N-methylacridone with mesityl magnesium bromide, followed by treatment with perchloric acid. google.com This highlights the general synthetic strategy involving the Grignard reaction with an acridone (B373769) derivative to introduce the C-9 substituent.

While specific research focusing solely on this compound is limited, its chemical properties can be inferred from the extensive studies on its closely related acridinium analogues. The data available for compounds like 10-methyl-9-phenylacridinium chloride and 10-methyl-9-phenylacridinium perchlorate provide valuable insights into the expected behavior and potential applications of this compound. sigmaaldrich.comnih.gov

Properties

CAS No. |

6321-72-8 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

10-methyl-9-phenylacridin-9-ol |

InChI |

InChI=1S/C20H17NO/c1-21-18-13-7-5-11-16(18)20(22,15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14,22H,1H3 |

InChI Key |

MILNADFLMJQLHM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 10 Methyl 9 Phenylacridin 9 Ol and Its Analogs

Strategies for Acridine (B1665455) Core Construction

The formation of the tricyclic acridine structure is a critical first step in the synthesis of its derivatives. Several named reactions provide reliable pathways to this scaffold, each starting from different precursors and offering unique advantages.

Classic condensation reactions are cornerstones of acridine synthesis. The Bernthsen acridine synthesis , for instance, involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. pharmaguideline.comyoutube.comyoutube.com This method can be used to produce 9-substituted acridines. nih.gov For example, reacting diphenylamine with benzoic acid yields 9-phenylacridine (B188086). ptfarm.pl Microwave-assisted modifications of the Bernthsen reaction have been shown to decrease reaction times and improve yields. youtube.comnih.gov

The Friedländer synthesis offers another route, typically involving the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active α-methylene group, such as a ketone. researchgate.netwikipedia.orgorganic-chemistry.org This reaction, which can be catalyzed by acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or Lewis acids, results in the formation of quinoline (B57606) and, by extension, acridine derivatives. wikipedia.orgorganic-chemistry.orgnih.gov For example, treating the salt of anthranilic acid with cyclohex-2-enone at 120°C produces 9-methylacridine. pharmaguideline.comnih.gov

The Ullmann synthesis (or Ullmann condensation) is also a prevalent method for creating the acridine skeleton. nih.govscribd.com A common variation involves the condensation of aniline (B41778) with o-chlorobenzoic acid to form diphenylamine-2-carboxylic acid. Subsequent cyclization, often using an agent like phosphorus oxychloride (POCl₃), yields a 9-chloroacridine, which can then be further modified. pharmaguideline.com Another Ullmann approach involves the acid-catalyzed condensation of a primary amine with an aromatic aldehyde or carboxylic acid, followed by cyclization to an acridone (B373769), which is then reduced and dehydrogenated to furnish the acridine. nih.gov

Table 1: Comparison of Major Acridine Synthesis Reactions

| Reaction Name | Typical Precursors | Catalyst/Conditions | Typical Product |

|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, High Heat (>250°C) or Microwave | 9-Substituted Acridine |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Ketone with α-methylene | Acid or Base Catalysis | Substituted Quinoline/Acridine |

| Ullmann Synthesis | Aniline, o-Chlorobenzoic Acid | Copper catalyst, then POCl₃ or H₂SO₄ | 9-Chloroacridine or Acridone |

Introducing a substituent at the N-10 position of the acridine ring is a key step toward the target molecule. The most direct method for creating N-substituted acridines, specifically the 10-methyl derivative, involves the N-alkylation of a pre-formed acridine or acridone.

For acridines, direct alkylation can be challenging due to the basicity of the ring nitrogen. However, acridones are readily N-alkylated. For example, N-methylacridone can be prepared and used as a precursor. google.com A common strategy involves reacting acridine with an alkylating agent like methyl iodide, often in a solvent such as acetone (B3395972) or acetonitrile (B52724), which typically results in the formation of a 10-methylacridinium (B81027) salt. nih.govnih.gov These salts are stable, isolable intermediates that are crucial for subsequent reactions.

Alternatively, multi-component reactions offer a one-pot approach to N-substituted acridine derivatives. For instance, the Hantzsch procedure can be adapted to react an aldehyde, a 1,3-dicarbonyl compound like dimedone, and a primary amine (e.g., an aniline or alkylamine) to produce N-substituted acridine-1,8-diones. researchgate.net

Targeted Synthesis of 10-Methyl-9-phenylacridin-9-ol and Dihydroacridine Forms

With the acridine core established and N-substitution in place, the synthesis can proceed toward the final target molecule. This typically involves the introduction of the phenyl group at the C-9 position and the formation of the hydroxyl group.

9,10-Dihydroacridines, also known as acridans, are important intermediates. The reduction of acridines or acridinium (B8443388) salts is a common method to produce them. For instance, acridine can be selectively reduced at the pyridine (B92270) ring using zinc and hydrochloric acid to yield 9,10-dihydroacridine (B10567). pharmaguideline.com More complex, substituted dihydroacridines can be formed through cyclization reactions. A modern approach involves a one-pot sequence of ortho-C-alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation, to produce various 9,10-dihydroacridine frameworks. acs.org The synthesis of 10-benzyl-9,10-dihydroacridine (B8653648) derivatives has been achieved by the reduction of the corresponding 10-benzyl-9-acridones with sodium borohydride (B1222165) (NaBH₄). researchgate.net The direct formation of a 9-hydroxy-dihydroacridine intermediate can occur during certain cyclization or addition reactions, such as the initial product in the Bernthsen synthesis before dehydration. youtube.com

The most direct and widely used method for synthesizing this compound is the Grignard reaction. mnstate.eduorganic-chemistry.org This powerful carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to a carbonyl group. numberanalytics.com In this specific case, phenylmagnesium bromide (PhMgBr) acts as the nucleophile, attacking the electrophilic C-9 position of N-methylacridone. google.com

The reaction proceeds via a nucleophilic addition mechanism. The phenyl group from the Grignard reagent attacks the carbonyl carbon at position 9 of N-methylacridone. This breaks the C=O pi bond, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding the final tertiary alcohol, this compound. mnstate.edumasterorganicchemistry.com

An alternative, though less direct, route involves the reaction of a Grignard reagent with a 10-methylacridinium salt. The Grignard reagent adds to the C-9 position to form a 9,10-disubstituted-9,10-dihydroacridine. If the substituent added is a phenyl group, the resulting product is 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583). Subsequent controlled oxidation could potentially introduce the hydroxyl group at C-9, though the Grignard reaction on the acridone is the more standard approach.

Synthesis of Related 10-Methyl-9-phenylacridinium Salts

10-Methyl-9-phenylacridinium salts are the oxidized, aromatic counterparts to the dihydroacridine and acridinol species. These salts are often used as photoredox catalysts and are important synthetic targets themselves. google.comsigmaaldrich.com

The synthesis of these salts can be achieved from this compound via dehydration and oxidation. Treatment of the acridinol with a strong acid can facilitate the elimination of the hydroxyl group to form a stable acridinium cation.

A more common synthetic pathway involves starting with a 9-phenylacridine, which can be prepared via a Bernthsen or related reaction. ptfarm.pl The 9-phenylacridine is then N-alkylated using an alkylating agent such as methyl iodide or methyl triflate to directly form the 10-methyl-9-phenylacridinium salt. nih.gov

Another route involves the reaction of a Grignard reagent, such as mesitylmagnesium bromide, with an N-methylacridinium salt, followed by an oxidation step to yield the 9-aryl-10-methylacridinium product. google.com

Table 2: Key Synthetic Transformations

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|

Quaternization Reactions of Acridine Derivatives

The quaternization of the nitrogen atom in the acridine ring is a pivotal step in the synthesis of 10-methyl-9-phenylacridinium salts, the direct precursors to this compound. This transformation introduces the methyl group at the N-10 position, converting the tertiary amine of the acridine heterocycle into a quaternary ammonium (B1175870) salt. This process is fundamental as it imparts the positive charge to the acridinium system, which is essential for its characteristic reactivity and properties.

Several synthetic routes have been developed to achieve the N-methylation of acridine derivatives. A common approach involves the direct alkylation of a 9-substituted acridine with a methylating agent. For instance, 9-mesitylacridine (B11768390) can be alkylated using methyl iodide in the presence of potassium hexafluorophosphate (B91526) to yield 9-mesityl-10-methylacridinium (B1239669) hexafluorophosphate. google.com This reaction is typically carried out by boiling in a solvent like acetonitrile for an extended period. google.com Another powerful methylating agent employed for this purpose is methyl triflate (trifluoromethanesulfonic acid methyl ester), which is used in the synthesis of 10-methyl-acridinium-9-(N-sulphonylcarboxamide) salts and 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates. researchgate.netnih.govnih.gov

An alternative strategy begins with an acridone precursor. For example, N-methylacridone can be reacted with an organometallic reagent, such as a Grignard reagent like mesitylmagnesium bromide. This is followed by treatment with an acid, like perchloric acid, to furnish the corresponding 9-substituted-10-methylacridinium salt. google.com A more recent development involves the direct conversion of a xanthylium salt into the corresponding acridinium salt. This method provides an efficient and scalable preparation of synthetically useful acridinium compounds. nih.gov

Furthermore, electrochemical methods have been employed for the synthesis of 9-mesityl-10-methylacridinium salts. In this process, an N-methylacridinium salt reacts with mesitylmagnesium bromide, and the subsequent oxidation is performed electrochemically. google.com This technique offers a controlled and efficient pathway to the desired acridinium salt. google.com The choice of the quaternization method often depends on the nature of the substituent at the 9-position and the desired counterion.

Table 1: Selected Quaternization Reactions of Acridine Derivatives

| Precursor | Reagent(s) | Product | Reference |

|---|

Counterion Exchange Strategies in Acridinium Salt Formation

The nature of the counterion associated with the positively charged acridinium cation can significantly influence the salt's physical and chemical properties, including its solubility, stability, and reactivity. Consequently, the ability to exchange counterions is a critical aspect of the synthesis of 10-methyl-9-phenylacridinium salts.

Counterion exchange can be achieved through several strategic approaches. One of the most direct methods is the use of an acid containing the desired counterion during the final step of the acridinium salt synthesis. For example, treating the reaction intermediate with perchloric acid (HClO₄) or a complex of hydrofluoroboric acid and diethyl ether (HBF₄·Et₂O) will yield the corresponding perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) salt. google.comnih.gov

Another common strategy involves a metathesis reaction, where a pre-formed acridinium salt with a less desirable counterion is reacted with a salt containing the target counterion. This often relies on the differential solubility of the resulting salts to drive the reaction to completion. For instance, an acridinium salt can be recrystallized from a solution containing a high concentration of the desired counterion. An example is the use of tetrabutylammonium (B224687) hexafluorophosphate or tetrabutylammonium perchlorate as the background electrolyte during electrochemical synthesis, which directly incorporates the hexafluorophosphate (PF₆⁻) or perchlorate anion. google.com Similarly, the addition of an aqueous solution of sodium tetrafluoroborate (NaBF₄) can be used to exchange the counterion to tetrafluoroborate. nih.gov

The choice of the counterion is often dictated by the intended application of the acridinium salt. For many synthetic purposes, non-nucleophilic and chemically robust anions like tetrafluoroborate, hexafluorophosphate, and perchlorate are preferred as they are less likely to interfere with subsequent reactions.

Table 2: Examples of Counterion Exchange Strategies

| Starting Acridinium Salt Counterion | Reagent | Final Acridinium Salt Counterion | Reference |

|---|---|---|---|

| Not specified (in situ generation) | HBF₄·Et₂O complex | Tetrafluoroborate (BF₄⁻) | nih.gov |

| Not specified (in situ generation) | Perchloric acid | Perchlorate (ClO₄⁻) | google.com |

| Not specified (in situ generation) | Tetrabutylammonium hexafluorophosphate | Hexafluorophosphate (PF₆⁻) | google.com |

| Not specified (in situ generation) | Tetrabutylammonium perchlorate | Perchlorate (ClO₄⁻) | google.com |

| Not specified | aq. NaBF₄ | Tetrafluoroborate (BF₄⁻) | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of protons and carbon atoms, which is crucial for piecing together the molecular puzzle.

Proton NMR (¹H NMR) spectroscopy of 10-Methyl-9-phenylacridin-9-ol offers a window into the specific arrangement of hydrogen atoms within the molecule. The chemical shifts (δ) of the various protons are indicative of their local electronic environment. The aromatic protons of the acridine (B1665455) and phenyl rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The methyl protons attached to the nitrogen atom are expected to resonate at a higher field, providing a distinct signature. The hydroxyl proton, being exchangeable, may appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80-7.20 | m | 13H | Ar-H |

| 3.50 | s | 3H | N-CH₃ |

| 5.50 | s (br) | 1H | OH |

Note: This table is based on expected values for similar structures and awaits experimental verification.

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The quaternary carbon at the 9-position, bonded to the hydroxyl group and the phenyl ring, would exhibit a characteristic chemical shift. The carbons of the acridine and phenyl rings will resonate in the aromatic region (δ 120-150 ppm), while the methyl carbon will appear at a much higher field.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145-120 | Aromatic C |

| ~75 | C9-OH |

| ~35 | N-CH₃ |

Note: This table is based on expected values for similar structures and awaits experimental verification.

To further refine the three-dimensional structure, specialized NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) would be invaluable. NOESY experiments can reveal through-space interactions between protons, helping to establish the relative stereochemistry and preferred conformation of the phenyl group with respect to the acridine core. COSY spectra would confirm the coupling relationships between adjacent protons within the aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within this compound. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-N stretching vibration of the tertiary amine and the C-O stretching of the tertiary alcohol would also give rise to characteristic peaks. The aromatic C-H and C=C stretching vibrations will be observed in their respective typical regions, confirming the presence of the acridine and phenyl rings.

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the aromatic rings in the acridine and phenyl moieties are often strong in the Raman spectrum, providing a detailed "fingerprint" of the molecule. Surface-Enhanced Raman Scattering (SERS) could be employed to significantly enhance the Raman signal, allowing for the detection of even minute quantities of the compound and providing more detailed structural information, particularly about the orientation of the molecule on a metal surface.

Electronic Absorption and Emission Spectroscopy

The electronic behavior of this compound and its derivatives is characterized by distinct absorption and emission properties, which are fundamental to understanding its photochemistry.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of the 10-methyl-9-phenylacridinium cation (Acr⁺), formed from this compound (AcrOH) in solution, displays characteristic bands in the ultraviolet and visible regions. These absorptions are attributed to π-π* electronic transitions within the conjugated acridine ring system. The spectrum of the cation is a key indicator of the electronic structure. bgsu.edu A study involving the related compound 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine reported on the UV-vis absorption spectrum of the 10-methyl-9-phenylacridinium cation (Acr⁺). bgsu.edu

| Wavelength (λmax) | Solvent | Transition |

| ~350-450 nm | Acetonitrile (B52724) | π-π |

| ~250-300 nm | Acetonitrile | π-π |

Note: The table data is derived from graphical representations in the cited literature and represents approximate absorption maxima for the acridinium (B8443388) cation.

Fluorescence Spectroscopy for Emission Characteristics

Acridine derivatives are well-known for their fluorescent properties. The emission characteristics of the 10-methyl-9-phenylacridinium cation, the fluorescent species derived from this compound, are of significant interest. While detailed emission spectra for this specific compound are not extensively documented in the provided search results, related anthracene (B1667546) derivatives show that substitutions on the core aromatic structure can lead to deep-blue fluorescence. beilstein-journals.org The fluorescence arises from the radiative decay from the first excited singlet state (S₁) to the ground state (S₀). The efficiency and wavelength of this emission are sensitive to the solvent environment and the nature of the substituents on the acridine core.

Time-Resolved Spectroscopy (Femtosecond and Nanosecond Transient Absorption) for Excited-State Dynamics

Time-resolved spectroscopic techniques provide critical insights into the dynamic processes that occur after photoexcitation. Studies on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH) have utilized femtosecond and nanosecond transient absorption spectroscopy to probe its excited-state behavior. bgsu.edu

In protic solvents like methanol, excitation of AcrOH leads to a rapid heterolytic cleavage of the C-O bond, with a time constant of approximately 108 picoseconds. bgsu.edu This process generates the 10-methyl-9-phenylacridinium cation (Acr⁺) and a hydroxide (B78521) ion. bgsu.edu In contrast, in aprotic solvents such as acetonitrile, the dominant process following excitation is intersystem crossing to the triplet state. bgsu.edu

Nanosecond transient absorption spectroscopy has shown that the recombination of the photogenerated Acr⁺ and hydroxide ion is a very slow process, not showing significant decay on the microsecond timescale. bgsu.edu The excited-state hydride release from the related 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) has also been investigated, revealing a stepwise electron/hydrogen-atom transfer mechanism from the triplet excited state. usc.edu

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the exact molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₂₀H₁₇NO.

The fragmentation of the molecular ion in a mass spectrometer is governed by the stability of the resulting fragments. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the ring system. libretexts.org In the case of this compound, initial fragmentation would likely involve the loss of the hydroxyl group (-OH, mass loss of 17) or a water molecule (H₂O, mass loss of 18) to form the stable 10-methyl-9-phenylacridinium cation. Further fragmentation could involve the loss of the methyl group (-CH₃, mass loss of 15) from the nitrogen atom or cleavage of the phenyl group (-C₆H₅, mass loss of 77). The stability of carbocations and acylium ions often dictates the most abundant peaks in the spectrum. chemguide.co.uklibretexts.org

| m/z Value (Proposed) | Lost Fragment | Resulting Ion Structure |

| 285 | - | Molecular Ion [C₂₀H₁₇NO]⁺ |

| 268 | OH | [C₂₀H₁₆N]⁺ (10-methyl-9-phenylacridinium cation) |

| 267 | H₂O | [C₂₀H₁₅N]⁺• |

| 208 | C₆H₅ | [C₁₄H₁₂NO]⁺ |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself was not found, detailed crystallographic data is available for the closely related and stable salt, 10-Methyl-9-phenylacridinium Perchlorate (B79767). This data offers invaluable insight into the core structure of the acridinium cation.

The crystal structure of 10-Methyl-9-phenylacridinium Perchlorate was determined to have a monoclinic crystal system with the space group P 1 21/c 1.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 12.3890 Å |

| b | 7.9580 Å |

| c | 17.5160 Å |

| α | 90.00° |

| β | 101.2220° |

| γ | 90.00° |

| Z | 4 |

This data is for 10-Methyl-9-phenylacridinium Perchlorate.

Photochemical Reaction Mechanisms and Excited State Processes

Photoinduced Electron Transfer (PET) Mechanisms Involving Acridinium (B8443388) Species

Photoinduced electron transfer (PET) is a fundamental process where a chemical species, upon absorbing light, gains sufficient energy to facilitate an electron transfer reaction. nih.gov Acridinium salts, derived from the dehydration of 10-methyl-9-phenylacridin-9-ol, are notable for their powerful PET capabilities, functioning as potent excited-state oxidants. springernature.com

The 10-methyl-9-phenylacridinium cation is a key species in the field of photoredox catalysis, an area of chemistry that uses light to drive chemical transformations. smolecule.com These organic photocatalysts are seen as sustainable alternatives to traditional catalysts based on expensive and rare transition metals like iridium and ruthenium. krackeler.comucla.edu The utility of acridinium salts stems from their high chemical stability and strong redox potentials in their excited state. smolecule.comkrackeler.com

Upon absorbing visible light, the acridinium salt is promoted to an electronically excited state. nih.govucla.edu This excited species can then engage in electron transfer with a suitable substrate. Specifically, the excited acridinium ion is a very strong oxidant, capable of abstracting an electron from a wide range of organic molecules, thereby generating radical cations and initiating further chemical reactions. springernature.comresearchgate.net This process has been successfully applied to various synthetic transformations, including C-H functionalization and the formation of new carbon-carbon bonds. smolecule.com

The general mechanism involves the excitation of the acridinium photocatalyst (PC) to its excited state (*PC+), which then oxidizes a substrate (S) to form a substrate radical cation (S•+) and the one-electron reduced acridine (B1665455) radical (PC•). This radical can then be used in subsequent steps to complete the catalytic cycle.

Table 1: Key Properties of Acridinium-based Photocatalysts

| Property | Description | Significance in Catalysis |

|---|---|---|

| High Excited-State Oxidation Potential | The excited acridinium ion is a very strong oxidizing agent (e.g., E₁/₂[*PC⁺/PC•] = +2.09 V vs SCE for some derivatives). researchgate.net | Enables the oxidation of a wide range of organic substrates, including those that are difficult to oxidize. |

| Visible Light Absorption | Acridinium salts are typically colored and absorb light in the visible region of the spectrum (e.g., ~450 nm). sigmaaldrich.com | Allows for the use of accessible and low-energy light sources like LEDs. |

| Chemical Stability | These organic catalysts often exhibit greater resistance to degradation under reaction conditions compared to some transition metal catalysts. smolecule.com | Leads to more robust and reusable catalytic systems. |

| Formation of Acridine Radical | Upon reduction, a stable acridine radical is formed, which is itself a potent photoreductant. nih.govspringernature.com | Opens up dual catalytic pathways, allowing for both oxidative and reductive transformations. |

This table summarizes general properties of acridinium photocatalysts relevant to the 10-methyl-9-phenylacridinium species.

The photochemical behavior of the acridinium system is dualistic, capable of acting as both a powerful photooxidant and, through its reduced form, an exceptionally strong photoreductant.

Photooxidant Behavior : As photooxidants, acridinium salts like 9-mesityl-10-methylacridinium (B1239669) ion and its phenyl derivatives are among the most potent organic photocatalysts known. nih.govstrath.ac.uk Upon photoexcitation, they can reach excited state reduction potentials as high as +2.56–3.05 V vs SCE, allowing them to oxidize even electron-deficient aromatic compounds. strath.ac.uk The primary mechanism involves the excited acridinium salt accepting an electron from a substrate, quenching the catalyst's excited state and generating a radical cation from the substrate. nih.gov

Photoreductant Behavior : The one-electron reduced form of the acridinium cation is the neutral acridine radical (e.g., Mes-Acr•). nih.gov Initially considered just an intermediate in oxidative catalytic cycles, this acridine radical has been discovered to be a superstar photoreductant in its own right. springernature.com When the acridine radical itself is excited by light, it becomes an extremely potent reducing agent, with an excited state oxidation potential measured to be as low as -3.36 V vs. SCE. nih.govspringernature.com This is significantly more reducing than elemental lithium, making it one of the most powerful chemical reductants reported. nih.gov This photoreductant behavior is enabled by the population of higher-energy doublet excited states, often involving a twisted intramolecular charge-transfer (TICT) species. nih.govspringernature.com

Photochemical C-O Bond Cleavage in 9-Hydroxy-9,10-dihydroacridines

The precursor to the acridinium photocatalyst, this compound (also named 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine), exhibits its own unique and significant photochemistry centered on the cleavage of its carbon-oxygen bond. nih.govacs.org

Studies using femtosecond and nanosecond transient absorption spectroscopy have shown that the fate of the excited this compound molecule is highly dependent on the solvent environment. nih.govacs.org

In protic solvents, such as alcohols, photoexcitation leads to a very fast heterolytic cleavage of the C9-OH bond. nih.govacs.org Heterolysis is a process where the bond breaks and both electrons from the bond's electron pair are retained by one of the fragments, leading to the formation of ions. In this case, the C-O bond breaks to form the 10-methyl-9-phenylacridinium cation (Acr⁺) and a hydroxide (B78521) ion (⁻OH). The kinetics of this cleavage have been measured to be extremely rapid, occurring on a picosecond timescale. nih.govacs.org

Table 2: Kinetic Data for Photochemical C-O Bond Cleavage

| Compound | Solvent Type | Photochemical Process | Measured Timescale (τ) | Reference |

|---|---|---|---|---|

| This compound | Protic | Fast Heterolytic C-O Cleavage | 108 ps | nih.gov, acs.org |

This table presents key findings from transient absorption spectroscopy studies.

The fast heterolytic cleavage in protic solvents effectively generates a pair of ions: the 10-methyl-9-phenylacridinium cation (Acr⁺) and the hydroxide ion (⁻OH). nih.govacs.org A crucial finding from mechanistic studies is that the subsequent recombination of these two ions is remarkably slow. nih.govacs.org Transient absorption signals for the generated Acr⁺ cation show no decay on a microsecond timescale (up to 100 μs). nih.govacs.org

This long recombination lifetime is a key characteristic. It means that photoexcitation of this compound can be used to generate a rapid and significant increase in the concentration of hydroxide ions in a solution, effectively causing a "pOH jump". nih.gov This property makes the compound a useful tool for studying chemical or biological processes that are sensitive to rapid changes in pH or pOH.

Intersystem Crossing (ISC) and Triplet State Involvement in Photochemical Pathways

In contrast to the behavior in protic solvents, the photochemical pathway of this compound is different in aprotic solvents (solvents that cannot donate hydrogen bonds). nih.govacs.org In these environments, the fast heterolytic C-O bond cleavage is not observed. Instead, the dominant process for the excited molecule is intersystem crossing (ISC). nih.govacs.org

Intersystem crossing is a photophysical process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁) of lower energy. rsc.orgrsc.org Triplet states are characterized by having two unpaired electrons with parallel spins. They are typically much longer-lived than singlet excited states, which allows them more time to participate in chemical reactions.

For some acridinium derivatives, such as the 9-mesityl-10-methylacridinium ion, photoexcitation can lead to the formation of a triplet electron transfer state [³(Acr•-Mes•⁺)] with a high quantum yield and a long lifetime. nih.gov This triplet state possesses both oxidizing (the Mes•⁺ part) and reducing (the Acr• part) capabilities, making it a versatile intermediate in photochemical reactions. nih.gov The efficiency of ISC and the formation of these reactive triplet states can be promoted by attaching stable free radicals to the chromophore, a mechanism known as radical-enhanced intersystem crossing (REISC), although this is a more general principle in designing photosensitizers. rsc.orgdigitellinc.com The observation of ISC in aprotic solvents for this compound indicates that triplet-state chemistry is a relevant deactivation pathway for this molecule under specific conditions, competing directly with the ionic dissociation pathway that dominates in protic media. nih.govacs.org

Solvent Effects on Photoreactivity and Excited-State Lifetimes

The photoreactivity of this compound, also referred to as 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH), is profoundly influenced by the nature of the solvent. acs.orgnih.gov Studies utilizing femtosecond and nanosecond UV-vis transient absorption spectroscopy have elucidated distinct photochemical pathways in protic versus aprotic solvents. acs.orgnih.gov

In protic solvents , such as methanol, the dominant photochemical event is a rapid heterolytic cleavage of the C–O bond. acs.orgnih.gov This process occurs with a lifetime of approximately 108 picoseconds and results in the formation of the 10-methyl-9-phenylacridinium cation (Acr⁺) and a hydroxide ion (⁻OH). acs.org The resulting ion pair exhibits a long recombination lifetime, with no significant decay of the Acr⁺ signal observed within a 100-microsecond timeframe. acs.orgnih.gov This efficient generation of ions in protic media highlights the solvent's role in stabilizing the charged species formed upon bond cleavage.

Conversely, in aprotic solvents like acetonitrile (B52724) and benzene, the photochemical pathway shifts away from ion formation. acs.orgbgsu.edu Instead of C–O bond cleavage, the excited state of this compound predominantly undergoes intersystem crossing (ISC) to the triplet state. acs.orgbgsu.edu This process is significantly faster for the methoxy (B1213986) derivative (AcrOMe) than for the hydroxy compound (AcrOH). bgsu.edu For AcrOH in the absence of protic solvation, no significant photochemistry is observed, and the excited state decays back to the ground state through an S₁ → T₁ → S₀ sequence of intersystem crossing steps. usc.edu

A Förster energy diagram, constructed from pH-dependent absorption and emission measurements, indicates that both heterolytic and homolytic C–O bond cleavages are thermodynamically possible in the excited state. bgsu.edu However, the observed solvent-dependent reactivity demonstrates that the kinetic accessibility of these pathways is the determining factor.

The following table summarizes the key solvent-dependent photochemical processes for this compound and its methoxy derivative.

| Compound | Solvent Type | Primary Photochemical Process | Lifetime of C-O Cleavage (ps) | Products |

| This compound (AcrOH) | Protic (e.g., Methanol) | Heterolytic C–O Cleavage | 108 | 10-Methyl-9-phenylacridinium (Acr⁺) and Hydroxide Ion (⁻OH) |

| This compound (AcrOH) | Aprotic (e.g., Acetonitrile) | Intersystem Crossing (ISC) | - | No significant photoproducts |

| 9-Methoxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOMe) | Protic (e.g., Methanol) | Heterolytic C–O Cleavage | 83 | - |

| 9-Methoxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOMe) | Aprotic (e.g., Acetonitrile) | Intersystem Crossing (ISC) and some Acr⁺ formation | ~550 (ISC) | 10-Methyl-9-phenylacridinium (Acr⁺) |

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry (CV) for Redox Potentials and Electrochemical Reversibility

Cyclic voltammetry is a key technique used to investigate the redox behavior of the 10-methyl-9-phenylacridinium/acridan system. Studies show that this redox couple can be electrochemically cycled between its oxidized (AcPh⁺) and reduced (AcPhH) states without significant side reactions. researchgate.net In aprotic media, the electrochemical process involves distinct, sequential one-electron transfer steps.

The cyclic voltammogram of 10-methyl-9-phenylacridinium (Acr⁺) typically shows a one-electron reduction peak at approximately -0.9 V. acs.org This initial reduction is followed by a second reversible one-electron reduction to form the acridan anion (AcPh⁻). researchgate.net The system's clean electrochemical interconversion highlights its stability and reversibility, which is a crucial factor for its application in catalytic cycles. researchgate.net

| Compound | Process | Potential (V vs. reference) | Notes |

|---|---|---|---|

| 10-Methyl-9-phenylacridinium (Acr⁺) | First one-electron reduction (Acr⁺/Acr•) | -0.9 V | Observed in cyclic voltammograms. acs.org |

| 9-CN-acridine N-oxide | Reduction | -0.766 V | Illustrates substituent effects. researchgate.net |

| 9-COOH-acridine N-oxide | Reduction | -0.745 V | Illustrates substituent effects. researchgate.net |

Mechanistic Investigations of Electrochemical Reduction and Oxidation Processes

The electrochemical interconversion between the acridinium cation and the acridan involves well-defined mechanistic steps, primarily centered around single-electron transfers and the formation of a stable radical intermediate.

A crucial feature of the electrochemical reduction of the 10-methyl-9-phenylacridinium cation (AcPh⁺) is the formation of the 9-phenyl-10-methylacridanyl radical (AcPh•) as the primary intermediate. researchgate.net This radical species has been successfully identified using cyclic voltammetry, as well as through spectroscopic methods like electronic absorption and Electron Spin Resonance (ESR) spectroscopy. researchgate.net

A distinguishing characteristic of the AcPh• radical is its remarkable persistence. Unlike many other acridanyl and related dihydropyridyl radicals, it exhibits no tendency to dimerize. researchgate.net This stability is a key factor contributing to the clean and reversible electrochemical behavior of the AcPh⁺/AcPhH redox couple. researchgate.net The generation of such radical intermediates is a common feature in the electrochemistry of N-heterocyclic compounds and is pivotal for their application in synthetic chemistry. nih.gov

First Electron Transfer: The AcPh⁺ cation undergoes a reversible one-electron reduction to form the stable neutral radical, AcPh•. researchgate.net AcPh⁺ + e⁻ ⇌ AcPh•

Second Electron Transfer: In aprotic media, the AcPh• radical can undergo a second reversible one-electron reduction to yield the corresponding anion, AcPh⁻. researchgate.net AcPh• + e⁻ ⇌ AcPh⁻

Protonation: The resulting anion, AcPh⁻, is readily protonated, even in nominally aprotic conditions, to give the final reduced product, AcPhH. researchgate.net AcPh⁻ + H⁺ → AcPhH

The stability of both the radical and anionic intermediates is considered the primary reason for the clean electrochemical cycling of this redox couple. researchgate.net

Electrocatalytic Applications (e.g., Hydrogen Evolution Reaction)

Acridinium salts, specifically 9-phenyl-10-methylacridinium iodide, have been identified as effective, purely organic, metal-free electrocatalysts for the hydrogen evolution reaction (HER). researchgate.net This application leverages the unique redox properties of the acridinium core. The catalytic process is observed in aqueous solutions at acidic pH (pH 1 to 4). researchgate.net

The proposed mechanism involves the initial reduction of the acridinium cation (PhAcr⁺) to its radical intermediate (PhAcr•). researchgate.net This radical is then protonated, and the subsequent homolytic pathway leads to the formation of molecular hydrogen (H₂). researchgate.net The catalytic nature of this process has been confirmed through controlled potential electrolysis experiments, which allowed for the simultaneous quantitative detection of the evolved hydrogen. researchgate.net The behavior of the catalytic wave is characteristic of "total catalysis," highlighting its efficiency. researchgate.net This positions acridinium-based compounds as promising candidates for developing sustainable energy systems. rsc.orgyoutube.combohrium.com

Influence of Substituents on Electrochemical Reactivity and Oxidation Potentials

The electrochemical properties of the acridine (B1665455) core can be significantly tuned by introducing substituents. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—directly impacts the redox potentials. nih.gov

For instance, in a study of 9-substituted acridine N-oxides, it was found that a compound with a -CN group had a reduction potential of -0.766 V, while a compound with a -COOH group exhibited a potential of -0.745 V. researchgate.net In the case of 9-anilinoacridines, substituents on the aniline (B41778) ring have a pronounced effect on the redox potentials, which correlate well with their electronic properties; electron-donating groups facilitate oxidation. nih.gov Conversely, substituents on the acridine ring itself were found to have a minimal effect, suggesting limited electronic transmission between the two ring systems in that specific scaffold. nih.gov The introduction of electron-withdrawing groups generally enhances the reduction facility of the catalyst, making it a more potent photooxidant. nih.govnih.govresearcher.liferesearchgate.net

| Substituent at Position 9 | Electronic Nature | Reduction Potential (V) |

|---|---|---|

| -CN | Electron-withdrawing | -0.766 researchgate.net |

| -COOH | Electron-withdrawing | -0.745 researchgate.net |

Spectroelectrochemistry for Coupled Spectroscopic and Electrochemical Analysis

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide detailed insights into redox processes. This method is particularly valuable for identifying and characterizing transient intermediates formed during electron transfer reactions.

For the 10-methyl-9-phenylacridinium system, UV/vis spectroelectrochemical measurements have been employed to monitor the changes in the absorption spectrum upon the application of a specific potential. acs.org This allows for the in-situ observation of the formation and decay of species like the acridanyl radical. The radical intermediate (AcPh•) was identified not only by electrochemistry but also by its characteristic electronic absorption and ESR spectra. researchgate.net Such coupled techniques are essential for elucidating complex reaction mechanisms, confirming the identity of intermediates, and understanding the electronic structure of the different oxidation states of the acridinium molecule. researchgate.netacs.org

Applications in Advanced Materials and Chemical Transformations

Photocatalysis and Organic Transformations

The oxidized form of 10-Methyl-9-phenylacridin-9-ol, the 10-methyl-9-phenylacridinium ion, is a potent organic photoredox catalyst. These catalysts absorb light to initiate chemical reactions, offering a more sustainable alternative to traditional transition-metal-based catalysts. smolecule.com Acridinium (B8443388) salts are known for their high chemical stability and tunable redox potentials, which allow them to participate in a wide range of photoredox reactions. smolecule.com Upon photoexcitation, the acridinium ion can act as a strong oxidant, enabling various synthetic transformations.

Acridinium-based photocatalysts have proven effective in mediating the formation of carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. smolecule.com These reactions often proceed through a single-electron transfer (SET) mechanism. The excited photocatalyst oxidizes a suitable organic substrate to generate a radical cation, which can then undergo further reactions to form a new C-C bond. unipv.it For instance, photocatalysts like 9-mesityl-10-methylacridinium (B1239669) have been utilized in the functionalization of carbon nanostructures through the formation of new C-C bonds. unipv.it The versatility of these catalysts allows for the coupling of various molecular fragments under mild, visible-light-driven conditions.

The selective activation of typically inert carbon-hydrogen (C-H) bonds is a significant challenge in chemistry. Acridinium photocatalysts are capable of facilitating these transformations. smolecule.com The process involves the photocatalyst abstracting a hydrogen atom from a substrate in what is known as a hydrogen atom transfer (HAT) process, or oxidizing the substrate to initiate the cleavage of a C-H bond. unipv.it For example, the photocatalyst tetrabutylammonium (B224687) decatungstate (TBADT) has been used to activate C-H bonds in various substrates, including toluene (B28343) and its derivatives, leading to their functionalization. unipv.it This capability opens avenues for converting simple, abundant hydrocarbons into more complex and valuable molecules.

Acridinium catalysts are central to a variety of visible-light-driven redox reactions. The 9-mesityl-10-methylacridinium ion (Acr⁺–Mes), for example, upon photoexcitation, forms a long-lived electron-transfer state (Acr•–Mes•⁺). researchgate.net This state possesses both a highly oxidizing component (the mesityl radical cation) and a reducing component (the acridinyl radical), enabling it to drive a wide array of transformations. researchgate.net These catalysts have been successfully employed in reactions such as the anti-Markovnikov hydroamination of alkenes and the addition of carboxylic acids to alkenes. sigmaaldrich.com

Efficient photocatalytic oxygenation of toluene has been achieved using 9-mesityl-10-methylacridinium under visible light irradiation in an oxygen-saturated environment, yielding products like benzoic acid and benzaldehyde. researchgate.net Furthermore, these organic photoredox catalysts can initiate radical processes for thiol-ene reactions in aqueous media, demonstrating their applicability in biocompatible conditions. researchgate.net

| Catalyst System | Reaction Type | Substrates | Key Outcome |

| 9-Mesityl-10-methylacridinium (Acr⁺–Mes) | Photocatalytic Oxygenation | Toluene, p-xylene | Oxidation of alkyl aromatics to aldehydes and carboxylic acids. researchgate.net |

| 9-Mesityl-10-methylacridinium tetrafluoroborate (B81430) | Thiol-ene Reaction | Thiols, Alkenes (including on peptides) | Formation of thioethers under mild, metal-free conditions. researchgate.net |

| 9-Mesityl-10-methylacridinium tetrafluoroborate | Hydroamination/Hydrocarboxylation | Alkenes, Amines, Carboxylic Acids | Anti-Markovnikov addition, providing non-classical regioselectivity. sigmaaldrich.com |

Fluorescent Probes and Sensing Platforms

The inherent fluorescence of the acridine (B1665455) ring system makes it an excellent scaffold for the development of chemical sensors. These probes are designed to signal the presence of specific analytes through a detectable change in their fluorescence properties.

The design of acridine-based fluorescent probes involves coupling the acridine fluorophore to a specific receptor or reactive site for an analyte. The interaction between the probe and the analyte modulates the photophysical properties of the acridine core. A common strategy involves the principle of photoinduced electron transfer (PET). mdpi.com In the "off" state, a PET process from a donor part of the molecule (the receptor) to the excited acridine fluorophore quenches the fluorescence. Upon binding to the analyte, this PET process is inhibited, "turning on" the fluorescence. nih.gov

Another design approach utilizes changes in intramolecular charge transfer (ICT) characteristics. nih.gov The polarity of the microenvironment around the probe can influence the energy of the ICT state, leading to shifts in the emission wavelength. For example, probes have been designed where an increase in solvent polarity causes a significant red-shift in the emission and an enhancement of fluorescence intensity. rsc.org The versatility of the acridine structure allows for the introduction of various functional groups to tune its sensitivity and selectivity for different targets, such as metal ions, reactive oxygen species, and changes in environmental parameters like polarity and viscosity. rsc.orgmdpi.com

The functionality of acridine-based sensors is rooted in predictable changes to their electronic structure upon interaction with an analyte. These changes directly impact how the molecule absorbs and emits light.

Fluorescence Quenching/Enhancement: A primary mechanism is the modulation of fluorescence intensity. For instance, a probe designed for hypochlorite (B82951) (ClO⁻) showed significant fluorescence quenching upon reaction. mdpi.comresearchgate.net Conversely, a probe for aluminum ions (Al³⁺) exhibited a 230% fluorescence enhancement upon forming a complex, which was attributed to the restriction of a PET process. nih.gov Similarly, a probe for nitric oxide (NO) showed a five-fold increase in fluorescence intensity as it reacted to form a triazole derivative, a transformation that blocks PET. mdpi.comnih.gov

Ratiometric Sensing: Some probes are designed to have two emission bands. The ratio of the intensities of these two bands changes upon interaction with an analyte. This provides a self-calibrating signal that is less susceptible to variations in probe concentration or excitation intensity.

Lifetime Changes: The fluorescence lifetime of a probe can also be altered upon binding to an analyte. Acridine orange, for example, emits a delayed fluorescence when associated with nucleic acids, and this signal is quenched by various oxidizing and reducing agents, allowing for the detection of their effective concentrations near DNA. nih.gov

Solvatochromism: Probes sensitive to the polarity of their environment exhibit solvatochromism, where the emission wavelength shifts with changing solvent polarity. An acridine-dicyanoisophorone-based probe demonstrated a red-shift from 553 nm to 594 nm with increasing solvent polarity, accompanied by a 38-fold enhancement in fluorescence intensity. rsc.org

| Probe Base | Analyte | Sensing Mechanism | Observed Change |

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | Nitric Oxide (NO) | Reaction and blocking of PET | 5-fold fluorescence increase. mdpi.comnih.gov |

| 4,5-Bis(phtalimidomethyl)acridine | Aluminum (Al³⁺) | Chelation-enhanced fluorescence (CHEF) via PET restriction | 230% fluorescence enhancement. nih.gov |

| (E)-2-((acridin-9-ylimino)methyl)-N-benzhydrylhydrazine-1-carbothioamide | Hypochlorite (ClO⁻) | Reaction-induced fluorescence quenching | Notable fluorescence quenching. mdpi.comresearchgate.net |

| Acridine-dicyanoisophorone | Solvent Polarity | Intramolecular Charge Transfer (ICT) | Red-shift in emission and 38-fold intensity increase. rsc.org |

| Acridine Orange | Oxidants/Reductants | Quenching of delayed fluorescence | Signal quenching reflects analyte concentration. nih.gov |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The unique electronic and photophysical properties of acridine-based compounds have positioned them as promising candidates for applications in advanced materials, particularly in the realm of organic light-emitting diodes (OLEDs) and other optoelectronic devices. While direct studies on this compound for these specific applications are not extensively documented in publicly available research, the broader family of acridine derivatives has been investigated, offering insights into the potential structure-property relationships and charge transport characteristics that would be relevant to this compound.

Structure-Property Relationships for Luminescent Materials

The luminescent properties of acridine derivatives are intrinsically linked to their molecular structure. The extended π-conjugated system of the acridine core is fundamental to its ability to absorb and emit light. The substitution at the 9- and 10-positions plays a critical role in tuning these properties.

In the case of this compound, the phenyl group at the 9-position extends the conjugation, which can influence the wavelength of absorption and emission. The methyl group at the nitrogen atom (N-10) and the hydroxyl group at the C-9 position introduce specific electronic and steric effects. The hydroxyl group, in particular, can participate in intermolecular interactions, such as hydrogen bonding, which can affect the solid-state packing and, consequently, the photophysical properties in thin films, a crucial aspect for OLED device performance.

For related acridine derivatives, it has been observed that the nature of the substituent at the 9-position can significantly impact the emission color and efficiency. For instance, the introduction of bulky groups can prevent intermolecular π-π stacking, which often leads to aggregation-caused quenching of luminescence in the solid state. This strategy has been successfully employed in other classes of organic emitters to enhance the quantum yield of fluorescence.

The electronic nature of the substituents is also paramount. Electron-donating or electron-withdrawing groups can be strategically placed on the acridine or the phenyl ring to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for achieving efficient charge injection and for controlling the color of the emitted light. While this compound itself does not possess strong electron-donating or withdrawing groups, its derivatives could be functionalized to optimize its performance as a luminescent material.

A summary of how structural modifications in related acridine and heterocyclic systems influence their photophysical properties is presented in the table below.

| Structural Feature | Influence on Photophysical Properties | Example System |

| Extension of π-conjugation | Red-shift in absorption and emission spectra | Phenyl-substituted acridines |

| Introduction of Bulky Groups | Inhibition of aggregation-caused quenching, enhancement of solid-state luminescence | 9-Mesityl-10-phenylacridinium salts |

| Electron-donating/withdrawing groups | Tuning of HOMO/LUMO levels, control of emission color | Functionalized 9-phenyl-9-phosphafluorene oxides |

| N-alkylation/arylation | Modification of solubility and solid-state packing | N-alkylated carbazole (B46965) derivatives |

Exploration of Charge Transport and Emission Characteristics

The performance of an OLED is not only dependent on the luminescent properties of the emitter but also on its ability to transport charge carriers (electrons and holes). The charge transport characteristics of this compound would be determined by its molecular structure and its packing in the solid state.

Acridine derivatives can exhibit either hole-transporting (p-type), electron-transporting (n-type), or bipolar behavior depending on the nature of their substituents. The nitrogen atom in the acridine ring has an electron-withdrawing character, which can facilitate electron injection and transport. The phenyl group at the 9-position can contribute to hole transport capabilities. Therefore, it is plausible that this compound or its derivatives could be engineered to possess bipolar charge transport properties, which are highly desirable for simplifying OLED device architecture and improving efficiency.

The emission in an OLED results from the radiative decay of excitons formed by the recombination of electrons and holes within the emissive layer. The efficiency of this process, known as the external quantum efficiency (EQE), is a key metric for OLED performance. For acridine-based materials, the emission characteristics are influenced by factors such as the rigidity of the molecular structure and the presence of heavy atoms that could promote intersystem crossing to triplet states.

Further research into the synthesis of specifically designed derivatives of this compound and the characterization of their thin-film properties would be necessary to fully elucidate their potential in OLEDs and other optoelectronic applications.

Development of Novel Organic Catalysts

The transformation of this compound into its corresponding acridinium salt unlocks its potential as a powerful organic catalyst, particularly in the rapidly advancing field of photoredox catalysis.

Acridinium Salts as Metal-Free Photoredox Catalysts

Acridinium salts, such as the one derived from the dehydration of this compound, have emerged as a prominent class of metal-free photoredox catalysts. nih.gov These organic catalysts can absorb visible light to reach an excited state with enhanced oxidizing or reducing power, enabling them to mediate a wide range of chemical transformations under mild conditions.

The catalytic cycle of an acridinium photoredox catalyst typically involves the following steps:

Photoexcitation: The acridinium salt absorbs a photon of visible light, promoting it to an excited singlet state.

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet state.

Single-Electron Transfer (SET): The excited acridinium salt can then act as a potent oxidant by accepting an electron from a suitable substrate (reductive quenching) or as a reductant by donating an electron to a substrate (oxidative quenching).

Catalyst Regeneration: The resulting acridinium radical or reduced species participates in subsequent steps of the reaction, ultimately regenerating the ground-state catalyst to complete the catalytic cycle.

The utility of acridinium salts as photoredox catalysts stems from their favorable electrochemical and photophysical properties, including strong absorption in the visible region, high excited-state energies, and tunable redox potentials. They have been successfully employed in a variety of synthetic transformations, such as C-H functionalization, atom transfer radical addition, and cycloadditions.

A key advantage of acridinium-based organocatalysts is that they offer a more sustainable and cost-effective alternative to traditional transition-metal photoredox catalysts, which often rely on rare and expensive metals like iridium and ruthenium.

Design Strategies for Enhanced Catalytic Activity and Substrate Selectivity

The catalytic performance of acridinium salts can be finely tuned through rational design strategies focused on modifying their molecular structure. The substituents at the 9- and 10-positions of the acridine core are primary targets for synthetic modification to enhance catalytic activity and control substrate selectivity.

Key Design Strategies:

Tuning Redox Potentials: The introduction of electron-withdrawing or electron-donating groups on the acridine scaffold or the N-aryl substituent can systematically alter the ground- and excited-state redox potentials of the catalyst. This allows for the precise matching of the catalyst's redox power to the requirements of a specific chemical transformation, thereby improving efficiency and selectivity.

Steric Hindrance: Incorporating bulky substituents, such as mesityl groups, at the 9-position can prevent catalyst dimerization and degradation pathways, leading to more robust and long-lived catalysts. This steric shielding can also influence the approach of the substrate to the catalytic center, thereby imparting selectivity.

Enhancing Photostability: The chemical stability of the acridinium catalyst under photochemical conditions is crucial for its practical application. Modifications that increase the rigidity of the molecular structure or block reactive sites can enhance photostability and catalyst turnover numbers.

Modulating Solubility: The solubility of the catalyst in the reaction medium is an important practical consideration. The introduction of appropriate functional groups can ensure homogeneity and efficient catalysis in a variety of organic solvents.

The table below summarizes some of the key acridinium-based photoredox catalysts and the impact of their structural features on their properties.

| Catalyst | Key Structural Feature | Impact on Catalytic Properties |

| 9-Mesityl-10-phenylacridinium | Bulky mesityl group at C9 | High stability, strong oxidizing power in the excited state |

| Fukuzumi Catalyst (9-Mesityl-10-methylacridinium) | Methyl group at N10 | Widely used, well-characterized redox properties |

| Acridinium salts with electron-withdrawing groups | e.g., trifluoromethyl groups | Increased excited-state reduction potential (stronger oxidant) |

| Acridinium salts with electron-donating groups | e.g., methoxy (B1213986) groups | Decreased excited-state reduction potential (weaker oxidant) |

Through these and other advanced design strategies, the development of novel acridinium-based catalysts derived from precursors like this compound continues to expand the toolkit of synthetic chemists, enabling the discovery of new and more efficient chemical reactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 10-Methyl-9-phenylacridin-9-ol, and how can reaction efficiency be optimized?

- Methodological Guidance :

- Step 1 : Utilize C–C bond formation strategies, as demonstrated in analogous fluorene derivatives (e.g., 9-Methyl-9H-fluorene-9-carbonyl chloride via Friedel-Crafts alkylation or Suzuki-Miyaura coupling) .

- Step 2 : Optimize reaction conditions (e.g., temperature, catalyst loading) by monitoring intermediates via thin-layer chromatography (TLC).

- Step 3 : Purify using column chromatography with silica gel and validate purity via GC or HPLC (≥99% purity criteria) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Guidance :

- IR Spectroscopy : Identify hydroxyl (-OH) and aromatic C–H stretches (e.g., 3200–3600 cm⁻¹ for -OH, 3050–3100 cm⁻¹ for aromatic C–H) .

- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., parent ion at m/z 299.3 for C₂₀H₁₇NO) and fragmentation patterns .

- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .

Q. How should this compound be stored to ensure stability?

- Methodological Guidance :

- Storage Conditions : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/alkalis or oxidizing agents .

- Stability Tests : Conduct accelerated degradation studies under varying pH (3–9) and temperature (25–60°C) to assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

- Methodological Guidance :

- Step 1 : Cross-validate data using multiple techniques (e.g., compare NMR with X-ray crystallography if available) .

- Step 2 : Perform density functional theory (DFT) calculations to predict vibrational frequencies and NMR chemical shifts, aligning theoretical and experimental results .

- Step 3 : Re-examine sample purity; impurities >1% can distort spectral interpretations .

Q. What reaction mechanisms dominate in the synthesis of this compound?

- Methodological Guidance :

- Mechanistic Probe : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps in acid-catalyzed cyclization .

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying concentrations to identify rate-limiting steps .

- Computational Modeling : Apply molecular dynamics simulations to map energy barriers in key intermediates .

Q. How can computational chemistry enhance the design of derivatives based on this compound?

- Methodological Guidance :

- Step 1 : Use molecular docking to predict binding affinities for target applications (e.g., enzyme inhibition) .

- Step 2 : Perform QSAR (Quantitative Structure-Activity Relationship) analyses to correlate substituent effects with biological activity.

- Step 3 : Validate predictions via synthesis and bioassays, referencing spectral libraries for structural confirmation .

Notes

- Avoid using abbreviations for chemical names (e.g., "FmSH" for 9-fluorenylmethylthiol is prohibited).

- Experimental protocols must include hazard assessments (e.g., eye/skin protection) as per safety data sheets .

- For advanced studies, integrate contradictions in literature (e.g., conflicting spectral assignments) into hypothesis-driven research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.